molecular formula C11H15N3O2 B2651391 rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one CAS No. 2059915-05-6

rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one

Cat. No.: B2651391
CAS No.: 2059915-05-6
M. Wt: 221.26
InChI Key: FOZDHYBYMLSPEV-MWLCHTKSSA-N
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Description

rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring, a pyridine ring, and an aminomethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, introduction of the pyridine ring, and the addition of the aminomethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-(5R,6R)-6-(aminomethyl)-4-methyl-5-(pyridin-3-yl)morpholin-3-one can be compared with other similar compounds, such as:

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

    Aminomethyl compounds: Molecules with aminomethyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5R,6R)-6-(aminomethyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-14-10(15)7-16-9(5-12)11(14)8-3-2-4-13-6-8/h2-4,6,9,11H,5,7,12H2,1H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZDHYBYMLSPEV-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(OCC1=O)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](OCC1=O)CN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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